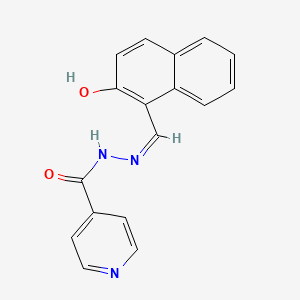
2-Hydroxy-1-naphthylaldehyde isonicotinoyl hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AS 8351, also known as 2-Hydroxy-1-naphthylaldehyde isonicotinoylhydrazone, is a small-molecule inhibitor of lysine demethylase 5B (JARID1B or KDM5B). This compound demethylates Lys4 of histone H3 and is involved in cell fate decisions. It is overexpressed in various human cancers and has shown potential in reprogramming human fetal lung fibroblasts into functional cardiomyocytes .
Preparation Methods
Synthetic Routes and Reaction Conditions
AS 8351 can be synthesized through the reaction of 2-hydroxy-1-naphthaldehyde with isonicotinic acid hydrazide. The reaction typically occurs in a solvent such as ethanol under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for AS 8351 are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency. This includes optimizing reaction conditions, solvent use, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
AS 8351 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in coordination reactions with metal ions, forming complexes that may alter its biological activity .
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols under mild conditions.
Coordination Reactions: Often involve metal salts like iron or copper in aqueous or organic solvents.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine may yield a corresponding amide derivative, while coordination with a metal ion can form a stable metal complex .
Scientific Research Applications
AS 8351 has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and coordination chemistry.
Biology: Employed in studies of epigenetic regulation due to its inhibition of lysine demethylase 5B.
Medicine: Investigated for its potential in cancer therapy, particularly in inhibiting the proliferation and migration of cancer cells.
Industry: Utilized in the development of novel therapeutic agents and in the study of cell reprogramming techniques .
Mechanism of Action
AS 8351 exerts its effects by inhibiting lysine demethylase 5B, which demethylates Lys4 of histone H3. This inhibition leads to the accumulation of methylated histones, affecting gene expression and cell fate decisions. The compound’s ability to modulate epigenetic marks makes it a valuable tool in studying gene regulation and cellular differentiation .
Comparison with Similar Compounds
Similar Compounds
- GSK J4 HCl
- SP2509
- CPI-455 HCl
- Iadademstat (ORY-1001) 2HCl
- GSK-LSD1 2HCl
- JIB-04
- OG-L002
- ML324
- IOX1
- GSK J1
- CP2
- CPI-455
- L-2-Hydroxyglutaric acid disodium
Uniqueness
AS 8351 is unique in its specific inhibition of lysine demethylase 5B, which plays a crucial role in epigenetic regulation. Its ability to induce reprogramming of human fetal lung fibroblasts into functional cardiomyocytes sets it apart from other similar compounds .
Properties
CAS No. |
796-42-9 |
|---|---|
Molecular Formula |
C17H13N3O2 |
Molecular Weight |
291.30 g/mol |
IUPAC Name |
N-[(Z)-(2-hydroxynaphthalen-1-yl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C17H13N3O2/c21-16-6-5-12-3-1-2-4-14(12)15(16)11-19-20-17(22)13-7-9-18-10-8-13/h1-11,21H,(H,20,22)/b19-11- |
InChI Key |
WQSHHAVECQJKLX-ODLFYWEKSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=N\NC(=O)C3=CC=NC=C3)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=CC=NC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Midazolam-D4 Maleate; 8-Chloro-6-(2-fluorophenyl-d4)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine maleate; 8-Chloro-1-methyl-6-(2,3,4,5-tetradeuterio-6-fluoro-phenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine maleate](/img/structure/B10769502.png)
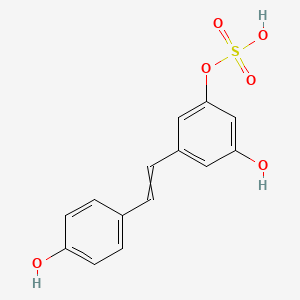
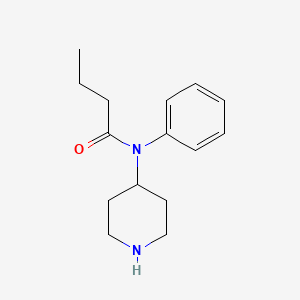
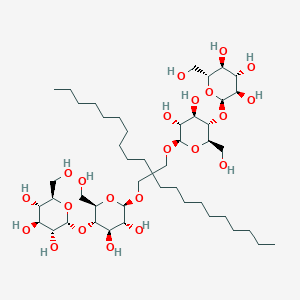
![3-[14-Ethenyl-22,23-bis(methoxycarbonyl)-5-(3-methoxy-3-oxopropyl)-4,10,15,24-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11,13(26),14,16,18(25),19,21-dodecaen-9-yl]propanoic acid](/img/structure/B10769525.png)
![N-[(4R,6R)-2-[(2R,5R,6S)-5-acetamido-6-(5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl)oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B10769535.png)
![N'-[(2-hydroxynaphthalen-1-yl)methylidene]pyridine-4-carbohydrazide](/img/structure/B10769543.png)

![2-[6-[2-Decyl-2-[[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]dodecoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10769557.png)

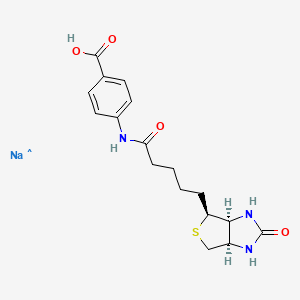
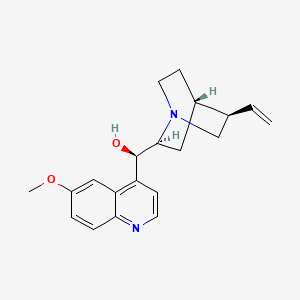
![methyl N-[(2R,3R,4S,6R)-6-[[(1S,3R,6S,7E,9S,11E,13S,16S,17S,18S,20S,21R,22S,23E)-17-[(2R,4R,5S,6S)-4-[(2S,6S)-4-[(2S,4S,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-[(2R,4R,5R,6S)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-23-hydroxy-4-(hydroxymethyl)-3,8,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-2,4-dimethyl-4-nitrooxan-3-yl]carbamate](/img/structure/B10769587.png)

